molecular formula C14H28Cr B15285656 Chromium;ethylcyclopentane

Chromium;ethylcyclopentane

Cat. No.: B15285656
M. Wt: 248.37 g/mol
InChI Key: RJEDHPCOZMDWGG-UHFFFAOYSA-N
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Description

Ethylcyclopentane (C₇H₁₄) is a monocyclic alkane consisting of a cyclopentane ring substituted with an ethyl group. It is a volatile organic compound (VOC) with a boiling point of 103°C and a molecular weight of 98.19 g/mol . Key applications include:

  • Biofuel precursor: Synthesized from furfural via hydrodeoxygenation, yielding 48% isolated yield .
  • Catalytic processes: Produced during hydrotreatment of lignin oils (e.g., using MoS₂ catalysts) and zeolite-mediated transformations of methylcyclohexane .
  • VOC emissions: Detected in adhesives, with emission rates ranging from 1,141 µg/m²·h (25°C) to 4,155 µg/m²·h (45°C) .

Properties

Molecular Formula

C14H28Cr

Molecular Weight

248.37 g/mol

IUPAC Name

chromium;ethylcyclopentane

InChI

InChI=1S/2C7H14.Cr/c2*1-2-7-5-3-4-6-7;/h2*7H,2-6H2,1H3;

InChI Key

RJEDHPCOZMDWGG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC1.CCC1CCCC1.[Cr]

Origin of Product

United States

Preparation Methods

1,1’-Diethylchromocene can be synthesized through several methods. One common synthetic route involves the reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran (THF). The reaction proceeds as follows:

[ \text{CrCl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Cr}(\text{C}_5\text{H}_5)_2 + 2 \text{NaCl} ]

Another method involves the reduction of chromium(III) chloride with sodium cyclopentadienide, which also yields 1,1’-Diethylchromocene . Industrial production methods typically involve similar reactions but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

1,1’-Diethylchromocene undergoes various chemical reactions, primarily due to its highly reducing nature and the lability of its cyclopentadienyl ligands. Some of the notable reactions include:

    Oxidation: The compound can be oxidized to form chromium(III) species.

    Reduction: It can act as a reducing agent in various chemical reactions.

    Substitution: The cyclopentadienyl ligands can be displaced by other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like oxygen or halogens, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-Diethylchromocene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-Diethylchromocene exerts its effects is primarily through its ability to donate electrons and participate in redox reactions. The compound’s molecular targets and pathways involve interactions with various substrates and reagents, leading to the formation of new chemical species. Its reducing nature makes it a valuable reagent in synthetic chemistry .

Comparison with Similar Compounds

Structural Isomers: C₇H₁₄ Alkylcyclopentanes

Ethylcyclopentane is a constitutional isomer of six dimethylcyclopentanes (e.g., 1,1-dimethyl-, cis/trans-1,2-dimethyl-, cis/trans-1,3-dimethylcyclopentane). Key distinctions include:

Property Ethylcyclopentane 1,1-Dimethylcyclopentane cis-1,2-Dimethylcyclopentane
Heat of Combustion -4,805.8 kJ/mol (liquid) -4,798.1 kJ/mol -4,801.2 kJ/mol
Boiling Point 103°C 99°C 97°C
Biodegradability Degrades completely under sulfate-reducing conditions Partially degraded (20–50% loss) Resistant to anaerobic degradation

Key Findings :

  • Ethylcyclopentane exhibits higher thermal stability (lower heat of combustion) compared to dimethyl isomers .
  • Biodegradation under sulfate-reducing conditions is isomer-specific: Ethylcyclopentane degrades completely in 100 days, while cis-1,3-dimethylcyclopentane remains recalcitrant .

Other Cycloalkanes: Methylcyclohexane and Derivatives

Compared to six-membered ring analogs:

Compound Emission Rate (25°C) Biodegradation (Sulfate-Reducing) Octane Number (RON)
Ethylcyclopentane 1,141 µg/m²·h Complete degradation in 100 days 67
Methylcyclohexane 2,193 µg/m²·h Not reported 71
Cyclohexane N/A Degrades via fumarate addition 83

Key Findings :

  • Ethylcyclopentane has lower VOC emissions than methylcyclohexane but a marginally lower octane number .
  • Cyclohexane derivatives degrade via similar fumarate-addition pathways but differ in metabolic intermediates .

Volatile Organic Compounds (VOCs) in Emissions

Ethylcyclopentane is emitted alongside branched alkanes (e.g., 2-methylhexane) and cyclic alkanes (e.g., methylcyclohexane):

Compound Emission Rate (25°C) Temperature Sensitivity (45°C)
Ethylcyclopentane 1,141 µg/m²·h 2,020 µg/m²·h (+77%)
3-Methylhexane 1,543 µg/m²·h 2,890 µg/m²·h (+87%)
Methylcyclohexane 2,193 µg/m²·h 4,155 µg/m²·h (+89%)

Key Findings :

  • Ethylcyclopentane emissions increase by 77% at 45°C compared to 25°C, but its decay rate (ln(qA/T⁰.²⁵)) is faster at higher temperatures .
  • Methylcyclohexane exhibits the highest absolute emissions, likely due to its larger molecular size and lower volatility .

Thermodynamic and Combustion Properties

Ethylcyclopentane’s combustion equation:
$$ \text{C₇H₁₄ + 11 O₂ → 7 CO₂ + 7 H₂O} $$

  • Heat of Combustion : -4,805.8 kJ/mol (liquid) .
  • STP CO₂ Production : 1 mole of ethylcyclopentane produces 7 moles of CO₂ (154.3 L/g at STP) .

Data Tables

Table 1: VOC Emission Rates at Different Temperatures

Compound 25°C (µg/m²·h) 45°C (µg/m²·h) Slope (ln(qA/T⁰.²⁵) vs. Time)
Ethylcyclopentane 1,141 2,020 -0.012 h⁻¹
Methylcyclohexane 2,193 4,155 -0.015 h⁻¹

Table 2: Biodegradation Under Sulfate-Reducing Conditions

Compound Degradation (% Loss in 100 Days) Metabolic Pathway
Ethylcyclopentane 100% Fumarate addition → succinic acid derivatives
trans-1,2-Dimethylcyclopentane 85% Partial β-oxidation
cis-1,3-Dimethylcyclopentane 0% N/A

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